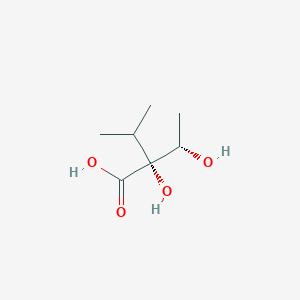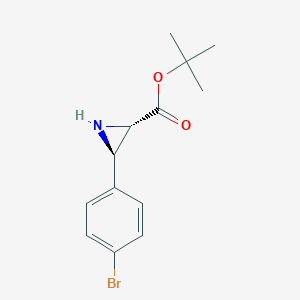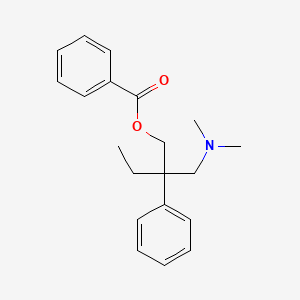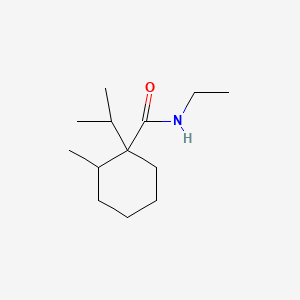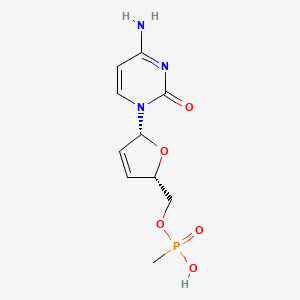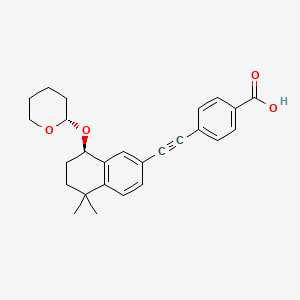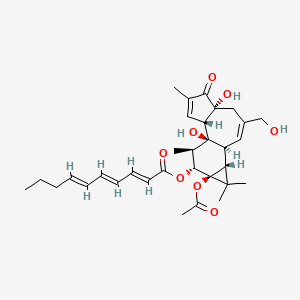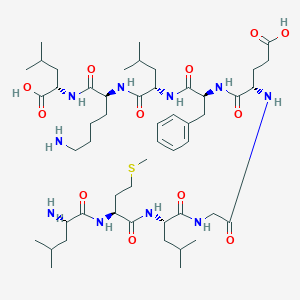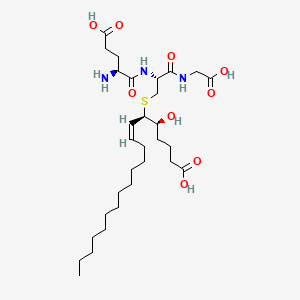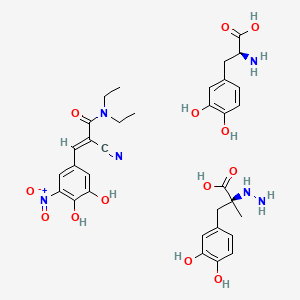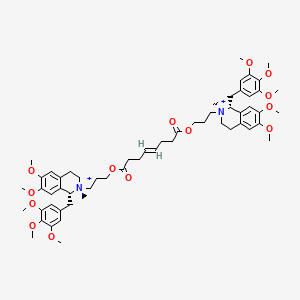
beta-D-Allofuranuronic acid, 5-((2-amino-1-oxooctyl)amino)-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Allofuranuronic acid: is a complex molecule with a fascinating structure. It belongs to the class of nucleoside antibiotics and is known for its biological activities. Let’s explore its features and applications.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through chemical reactions. One common approach involves the coupling of a sugar moiety (allofuranose) with a nucleobase (pyrimidine). Protecting groups are used to selectively modify functional groups during the synthesis.
Enzymatic Synthesis: Enzymes can catalyze the formation of beta-D-Allofuranuronic acid. Enzymatic methods are advantageous due to their specificity and mild reaction conditions.
Industrial Production:: The industrial production of beta-D-Allofuranuronic acid involves large-scale synthesis using optimized protocols. Precursors are sourced, and purification steps are crucial to obtain high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify functional groups, affecting its biological activity.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common reduction methods.
Substitution: Alkylating agents or nucleophilic substitutions are employed.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Beta-D-Allofuranuronic acid finds applications in various fields:
Chemistry: As a building block for nucleoside analogs.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Investigating its antimicrobial properties.
Industry: Potential use in drug development.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets. It may interfere with nucleic acid synthesis or disrupt cellular processes.
Comparison with Similar Compounds
Beta-D-Allofuranuronic acid stands out due to its unique structure. Similar compounds include other nucleoside antibiotics like streptomycin and gentamicin.
Properties
CAS No. |
112139-13-6 |
|---|---|
Molecular Formula |
C19H30N4O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminononanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C19H30N4O8/c1-2-3-4-5-6-7-10(20)16(27)22-12(18(28)29)15-13(25)14(26)17(31-15)23-9-8-11(24)21-19(23)30/h8-10,12-15,17,25-26H,2-7,20H2,1H3,(H,22,27)(H,28,29)(H,21,24,30)/t10-,12-,13-,14+,15?,17+/m0/s1 |
InChI Key |
BMZGICVERRDKPA-NXKZPKCJSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Canonical SMILES |
CCCCCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

